molecular formula C19H20N2O2 B5885387 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B5885387
M. Wt: 308.4 g/mol
InChI Key: GDLVCCPSTFAATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the expression of certain genes involved in cancer cell proliferation. It may also act by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. Additionally, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its potential as an anticancer and anti-inflammatory agent. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research involving 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One area of research could be to further investigate its mechanism of action in order to optimize its use as an anticancer and anti-inflammatory agent. Additionally, studies could be conducted to determine its efficacy in animal models and potentially in clinical trials. Further research could also be conducted to explore its potential as a treatment for other diseases such as Alzheimer's disease.

Synthesis Methods

The synthesis of 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-tert-butylphenol with benzyl azide in the presence of a base to form the corresponding azide. The azide is then reacted with diphenyl carbonate to form the desired compound.

Scientific Research Applications

5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been found to have potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines. Studies have also shown that it has potential as an anti-inflammatory agent and could be useful in the treatment of inflammatory diseases.

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)15-9-11-16(12-10-15)22-13-17-20-18(21-23-17)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLVCCPSTFAATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

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